

Synthesis and Purification of Norfloxacin-d5: An In-depth Technical Guide

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Compound of Interest

Compound Name: Norfloxacin-d5

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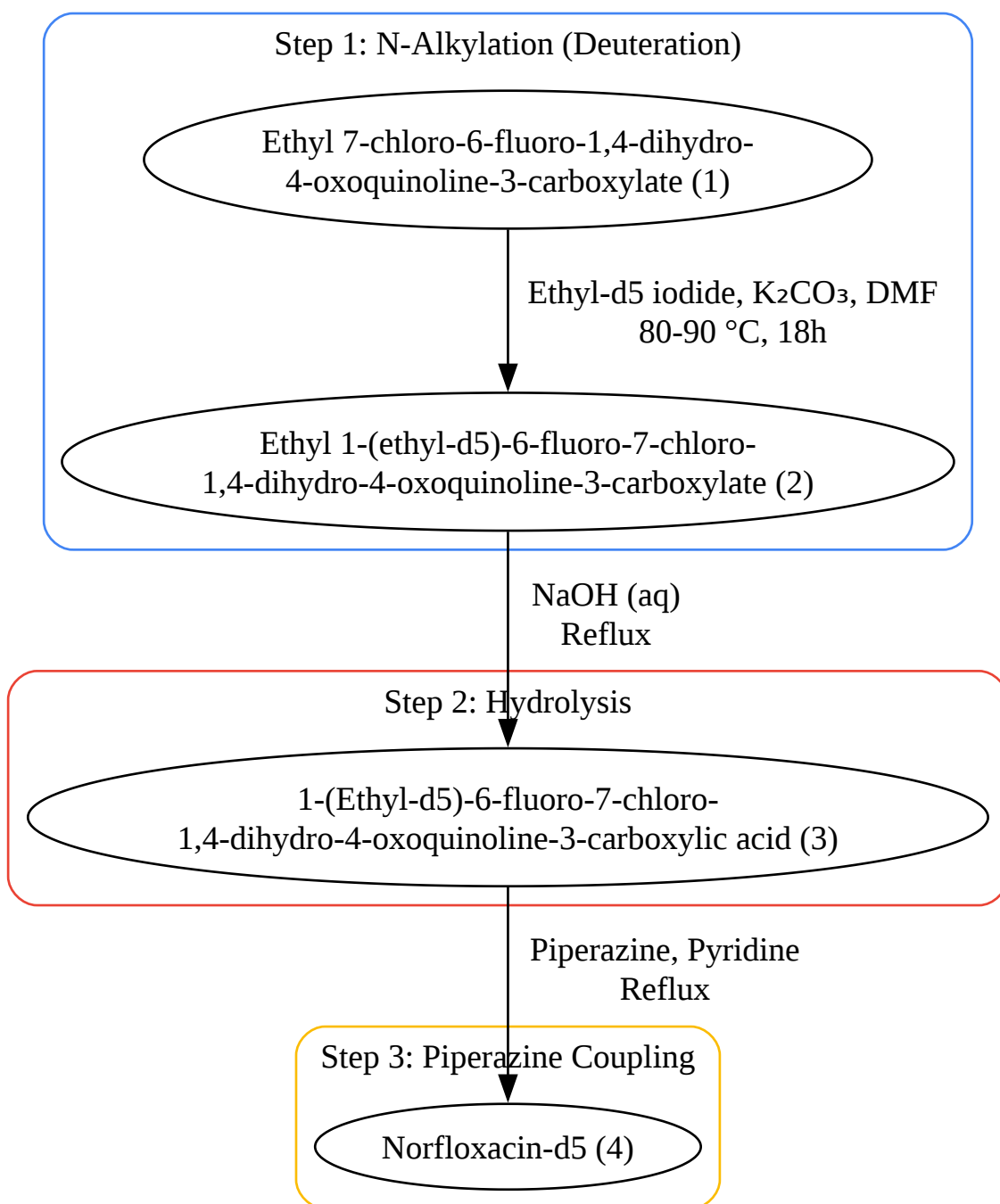
This technical guide provides a comprehensive overview of the synthesis and purification of **Norfloxacin-d5**, a deuterated internal standard of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This document details the synthetic pathway, experimental protocols, purification methods, and analytical characterization, presenting quantitative data in structured tables and process flows as diagrams for clarity.

Introduction

Norfloxacin is a synthetic antibacterial agent widely used in the treatment of urinary tract infections.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1] **Norfloxacin-d5**, with five deuterium atoms on the ethyl group at the N-1 position of the quinolone ring, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry.[2][3] The synthesis of **Norfloxacin-d5** follows a multi-step route, culminating in the coupling of a deuterated quinolone core with piperazine.

Synthetic Pathway

The synthesis of **Norfloxacin-d5** (4) is accomplished through a three-step process starting from ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1). The key strategic element is the introduction of the deuterated ethyl group via N-alkylation, followed by hydrolysis and subsequent nucleophilic aromatic substitution with piperazine.



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Experimental Protocols

Step 1: Synthesis of Ethyl 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate (2)

This procedure is adapted from the synthesis of the non-deuterated analogue.^[4]

Materials:

- Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (1)
- Ethyl-d5 iodide
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane
- Water
- Hydrous magnesium silicate

Procedure:

- A suspension of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (59.7 g) in DMF (425 ml) is prepared in a round-bottom flask.
- Potassium carbonate (76.6 g) is added to the suspension.
- Ethyl-d5 iodide (a molar equivalent to the starting ester) is added, and the mixture is stirred in an oil bath at 80-90 °C for 18 hours.
- The reaction mixture is then concentrated under reduced pressure to remove the DMF.
- The residue is dissolved in water and extracted with dichloromethane.
- The organic extract is washed with water, dried over anhydrous sodium sulfate, and filtered through hydrous magnesium silicate.
- The solvent is evaporated in vacuo to yield the crude product.
- The solid is recrystallized from ethanol to give ethyl 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate (2).

Step 2: Synthesis of 1-(Ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3)

Materials:

- Ethyl 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate (2)
- Sodium hydroxide (NaOH) solution
- Hydrochloric acid (HCl)

Procedure:

- The ester (2) is suspended in an aqueous solution of sodium hydroxide.
- The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).
- The solution is cooled to room temperature and acidified with hydrochloric acid to precipitate the carboxylic acid.
- The precipitate is collected by filtration, washed with water, and dried to afford 1-(ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3).

Step 3: Synthesis of Norfloxacin-d5 (4)

This final step involves the nucleophilic substitution of the chlorine atom with piperazine.

Materials:

- 1-(Ethyl-d5)-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (3)
- Piperazine
- Pyridine

Procedure:

- A mixture of the carboxylic acid (3) and an excess of piperazine is heated to reflux in pyridine.

- The reaction is monitored by TLC until the starting material is consumed.
- The reaction mixture is cooled, and the solvent is removed under reduced pressure.
- The residue is treated with water, and the pH is adjusted to precipitate the crude **Norfloxacin-d5**.
- The crude product is collected by filtration, washed with water, and dried.

Purification

The crude **Norfloxacin-d5** is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification Protocol

A general method for the purification of Norfloxacin is described below and can be adapted for the deuterated analogue.

Table 1: HPLC Purification Parameters

Parameter	Condition
Column	Chromolith® Performance RP-18e (100 x 4.6 mm)
Mobile Phase	Methanol : 0.025M KH ₂ PO ₄ (pH 3 with ortho-phosphoric acid) (20:80, v/v)
Flow Rate	4 ml/min
Detection	UV at 290 nm
Injection Volume	20 µL

Data Presentation

Table 2: Summary of Reagents and Expected Yields (for non-deuterated synthesis)

Step	Starting Material	Reagents	Product	Typical Yield (%)
1	Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate	Ethyl iodide, K ₂ CO ₃ , DMF	Ethyl 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate	~64%
2	Ethyl 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate	NaOH (aq), HCl	1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid	High
3	1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid	Piperazine, Pyridine	Norfloxacin	High

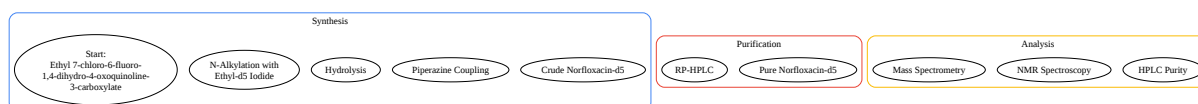
Note: Yields for the deuterated synthesis are expected to be comparable but should be determined experimentally.

Table 3: Analytical Data for **Norfloxacin-d5**

Analysis	Expected Result
Molecular Formula	C ₁₆ H ₁₃ D ₅ FN ₃ O ₃
Molecular Weight	324.36 g/mol
Mass Spectrometry (ESI+)	[M+H] ⁺ at m/z 325.1
¹ H NMR	Absence of signals corresponding to the ethyl protons.
¹³ C NMR	Signals consistent with the Norfloxacin structure, with potential slight shifts due to the deuterium substitution.
Purity (HPLC)	>98%

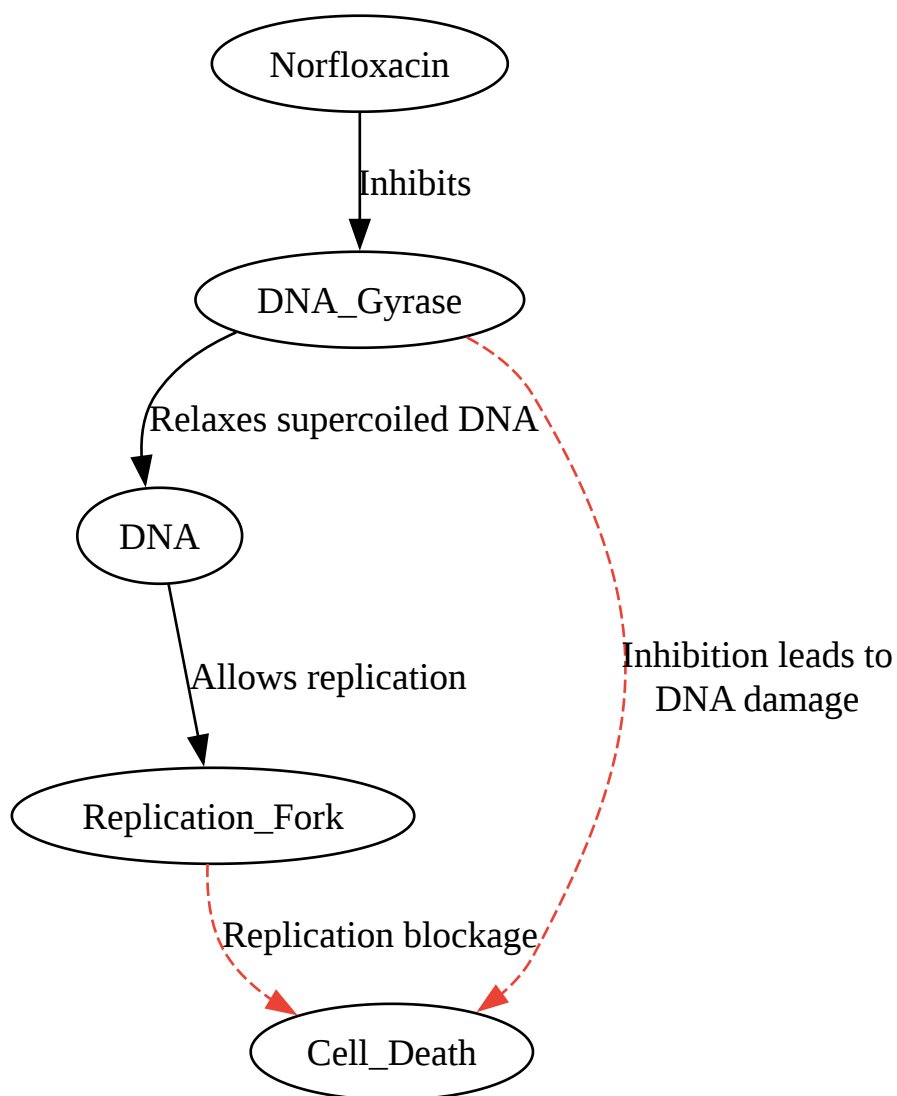
Mandatory Visualizations

Experimental Workflow



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Norfloxacin Mechanism of Action: Inhibition of DNA Gyrase



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